molecular formula C10H21Br B13632189 5-(Bromomethyl)-2-methyloctane

5-(Bromomethyl)-2-methyloctane

Cat. No.: B13632189
M. Wt: 221.18 g/mol
InChI Key: BAYXLGXMTHIIDA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methyloctane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the fifth carbon of a 2-methyloctane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methyloctane typically involves the bromination of 2-methyloctane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group at the fifth position, leading to the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine or N-bromosuccinimide in the presence of a suitable catalyst and under controlled temperature conditions can yield high purity products. The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methyloctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, sodium cyanide in dimethyl sulfoxide, or ammonia in ethanol.

    Elimination: Potassium tert-butoxide in tert-butanol or sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-hydroxymethyl-2-methyloctane, 5-cyanomethyl-2-methyloctane, or 5-aminomethyl-2-methyloctane.

    Elimination: Formation of 2-methyl-5-octene.

    Oxidation: Formation of 5-formyl-2-methyloctane or 5-carboxy-2-methyloctane.

Scientific Research Applications

5-(Bromomethyl)-2-methyloctane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methyloctane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins or the nitrogen atoms in nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA function, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methyloctane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the carbon-chlorine bond compared to the carbon-bromine bond.

    5-(Iodomethyl)-2-methyloctane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the weaker carbon-iodine bond.

    2-Bromo-2-methylheptane: A structural isomer with the bromine atom attached to the second carbon instead of the fifth. It exhibits different reactivity and physical properties.

Uniqueness

5-(Bromomethyl)-2-methyloctane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromomethyl group allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

5-(bromomethyl)-2-methyloctane

InChI

InChI=1S/C10H21Br/c1-4-5-10(8-11)7-6-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

BAYXLGXMTHIIDA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(C)C)CBr

Origin of Product

United States

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